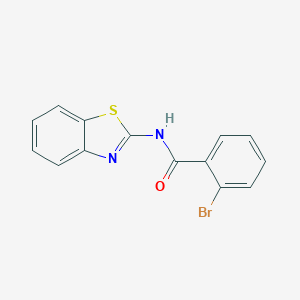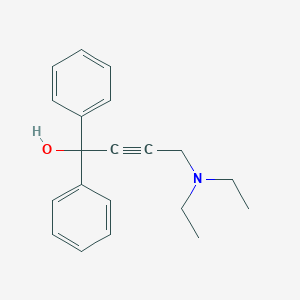
5-ethyl-2-(methylthio)Thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-2-(methylthio)thiazole (5-ET) is a sulfur-containing heterocyclic compound that is commonly found in a variety of foods, including coffee, cocoa, and roasted meat. It is known for its potent aroma and flavor, which is often described as earthy, nutty, and slightly sweet. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of 5-ET in scientific research.
作用機序
The mechanism of action of 5-ethyl-2-(methylthio)Thiazole is not well understood, but it is believed to act as an agonist for certain olfactory receptors in the nasal cavity. These receptors are responsible for detecting and transmitting odor signals to the brain, which are then interpreted as specific aroma and flavor sensations. It is also possible that 5-ethyl-2-(methylthio)Thiazole may interact with other sensory receptors in the mouth and throat, contributing to its unique flavor profile.
生化学的および生理学的効果
While 5-ethyl-2-(methylthio)Thiazole is primarily known for its aroma and flavor properties, it may also have some biochemical and physiological effects. For example, it has been shown to have antioxidant and antimicrobial properties, which may make it useful in food preservation and health applications. Additionally, some studies have suggested that 5-ethyl-2-(methylthio)Thiazole may have anti-inflammatory and anti-cancer properties, although more research is needed to confirm these findings.
実験室実験の利点と制限
One advantage of using 5-ethyl-2-(methylthio)Thiazole in lab experiments is its relatively low cost and availability. It is also a well-characterized compound, with a known chemical structure and sensory profile. However, one limitation is that its strong aroma and flavor properties may interfere with some types of experiments, particularly those involving sensory analysis or taste perception. Additionally, the potential for variability in 5-ethyl-2-(methylthio)Thiazole content in different food products may make it difficult to control experimental conditions.
将来の方向性
There are many potential future directions for research on 5-ethyl-2-(methylthio)Thiazole, including:
1. Investigation of its potential health benefits and therapeutic applications, particularly in the areas of anti-inflammatory and anti-cancer therapy.
2. Development of new synthesis methods for 5-ethyl-2-(methylthio)Thiazole that are more efficient and environmentally friendly.
3. Examination of the role of 5-ethyl-2-(methylthio)Thiazole in food flavor and aroma perception, particularly in the context of food pairing and flavor synergy.
4. Investigation of the effects of 5-ethyl-2-(methylthio)Thiazole on microbial communities in food products, and its potential use as a natural preservative.
5. Exploration of the potential for 5-ethyl-2-(methylthio)Thiazole to be used as a biomarker for certain diseases or conditions, based on its presence in various bodily fluids or tissues.
Conclusion:
In summary, 5-ethyl-2-(methylthio)thiazole is a unique and versatile compound that has many potential applications in scientific research. Its strong aroma and flavor properties make it useful in food science and sensory analysis, while its potential health benefits and therapeutic applications warrant further investigation. With continued research, 5-ethyl-2-(methylthio)Thiazole may prove to be a valuable tool for understanding the complex interactions between flavor, aroma, and human health.
合成法
The synthesis of 5-ethyl-2-(methylthio)Thiazole can be achieved through a variety of methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of an appropriate thioamide with an α-haloester in the presence of a base, while enzymatic synthesis involves the use of thioesterases to catalyze the formation of 5-ethyl-2-(methylthio)Thiazole from its precursor compounds. Microbial synthesis, on the other hand, involves the use of bacteria or fungi to produce 5-ethyl-2-(methylthio)Thiazole through a series of enzymatic reactions.
科学的研究の応用
The unique aroma and flavor profile of 5-ethyl-2-(methylthio)Thiazole has led to its use in a variety of scientific research applications, including food science, sensory analysis, and flavor chemistry. In food science, 5-ethyl-2-(methylthio)Thiazole is often used as a flavoring agent to enhance the taste and aroma of various food products. In sensory analysis, 5-ethyl-2-(methylthio)Thiazole is used as a reference compound to train sensory panelists in the detection and identification of specific aroma compounds. In flavor chemistry, 5-ethyl-2-(methylthio)Thiazole is used as a model compound to study the formation and degradation of sulfur-containing aroma compounds in food products.
特性
CAS番号 |
196500-11-5 |
|---|---|
製品名 |
5-ethyl-2-(methylthio)Thiazole |
分子式 |
C6H9NS2 |
分子量 |
159.3 g/mol |
IUPAC名 |
5-ethyl-2-methylsulfanyl-1,3-thiazole |
InChI |
InChI=1S/C6H9NS2/c1-3-5-4-7-6(8-2)9-5/h4H,3H2,1-2H3 |
InChIキー |
QTTVADZTRGEBEQ-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(S1)SC |
正規SMILES |
CCC1=CN=C(S1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



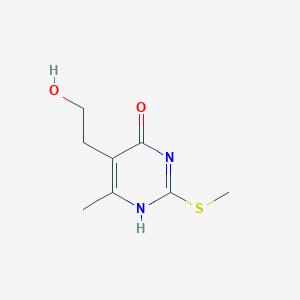
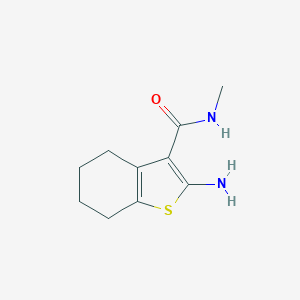

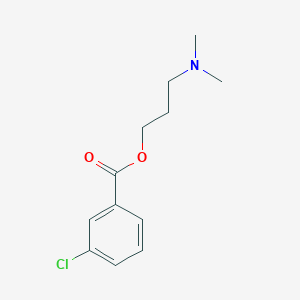
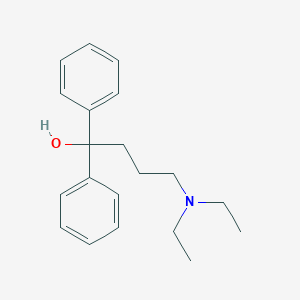

![3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B182037.png)
![1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate](/img/structure/B182038.png)
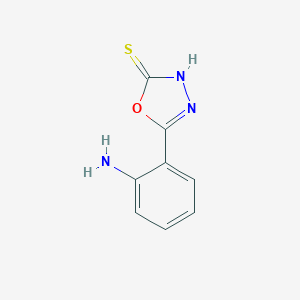
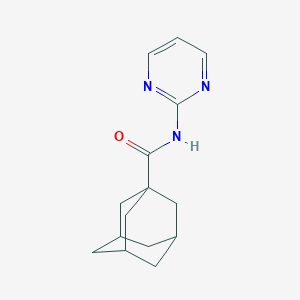
![4-[(1-Adamantylcarbonyl)amino]benzoic acid](/img/structure/B182045.png)
